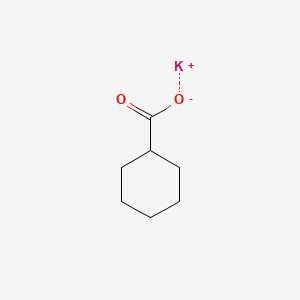

Potassium cyclohexanecarboxylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25666-60-8 |

|---|---|

Molecular Formula |

C7H11KO2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

potassium;cyclohexanecarboxylate |

InChI |

InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |

InChI Key |

VFLADTURPGNKHV-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[K+] |

Related CAS |

98-89-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Potassium Cyclohexanecarboxylate and Derivatives

Classical and Contemporary Synthesis of Cyclohexanecarboxylate (B1212342) Salts

The formation of potassium cyclohexanecarboxylate can be achieved through straightforward, traditional chemical reactions as well as more modern approaches starting from various precursors.

Neutralization Reactions for this compound Formation

The most direct method for preparing this compound is through the neutralization of cyclohexanecarboxylic acid with a potassium base. This acid-base reaction is a fundamental process in organic chemistry. medcraveonline.com While specific studies focusing solely on the potassium salt are not extensively detailed in the provided results, the general principle of neutralizing a carboxylic acid with a base like potassium hydroxide (B78521) (KOH) is well-established. medcraveonline.com These reactions are typically carried out in a suitable solvent, and in some cases, can even be performed under solvent-free conditions by grinding the solid reactants together. medcraveonline.com The reaction of a carboxylic acid with a base like sodium hydroxide or potassium hydroxide is a common method for producing the corresponding carboxylate salt. medcraveonline.com

Derivation from Cyclohexanecarboxylic Acid Precursors and Esters

This compound can also be synthesized from its corresponding esters, such as methyl or ethyl cyclohexanecarboxylate. This is typically achieved through a process called saponification, where the ester is hydrolyzed using a strong base like potassium hydroxide. google.com This reaction breaks the ester bond, yielding the potassium salt of the carboxylic acid and the corresponding alcohol. For instance, an isomeric mixture of methyl cyclohexanecarboxylate can be treated with potassium t-butoxide in t-butanol to yield the potassium salt. google.com Subsequent acidification of the salt can then produce cyclohexanecarboxylic acid. google.com

Advanced Catalytic Approaches in Cyclohexanecarboxylate Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance in the synthesis of cyclohexanecarboxylates and their derivatives.

Palladium-Catalyzed Transformations Involving Cyclohexanecarboxylates

Palladium catalysts are instrumental in a wide array of organic reactions, including those that can be used to synthesize or modify cyclohexanecarboxylate derivatives. libretexts.orgfiveable.me The Heck reaction, for example, utilizes a palladium catalyst to couple aryl halides with alkenes, a process that can be applied to cyclic olefins like cyclohexene (B86901). mdpi.com While not directly producing this compound, these methods are crucial for creating complex molecules that may contain the cyclohexanecarboxylate moiety. mdpi.comrsc.org For instance, palladium-catalyzed cross-coupling reactions can form carbon-carbon bonds, which is a powerful tool in organic synthesis. libretexts.orgfiveable.me These reactions often employ a palladium catalyst in conjunction with a ligand, such as triphenylphosphine (B44618) (PPh₃), and a base. organic-chemistry.org

A combined process has been developed for the synthesis of cyclohexyl cyclohexanecarboxylate from cyclohexanol (B46403) and carbon monoxide, catalyzed by a Pd(OAc)₂–PPh₃–p-toluenesulfonic acid system. finechem-mirea.ru This process involves the acid-catalyzed dehydration of cyclohexanol to cyclohexene, which then undergoes alkoxycarbonylation. finechem-mirea.ru Although this method produces the ester, it highlights the use of palladium catalysis in the formation of the cyclohexanecarboxylate structure. A notable side-product of this reaction is cyclohexanecarboxylic acid, formed via hydrolysis of the ester and hydroxycarbonylation of cyclohexene. finechem-mirea.ru

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Heck Coupling | Palladium(II) acetate (B1210297), Triphenylphosphine | Forms C-C bonds by reacting aryl halides with alkenes. | libretexts.orgmdpi.com |

| Carbene Coupling | Pd₂(dba)₃, PPh₃, Cs₂CO₃ | Couples N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. | organic-chemistry.org |

| Alkoxycarbonylation | Pd(OAc)₂, PPh₃, p-toluenesulfonic acid | Synthesizes esters from alkenes, alcohols, and carbon monoxide. | finechem-mirea.ru |

Rhodium-Catalyzed Hydroxycarbonylation of Cycloalkenes to Cyclohexanecarboxylic Acid

Rhodium complexes are effective catalysts for the hydrogenation and hydroformylation of alkenes. ru.nlcapes.gov.br While the direct rhodium-catalyzed hydroxycarbonylation of cyclohexene to cyclohexanecarboxylic acid is not explicitly detailed in the provided search results, rhodium catalysts are known to be active in the hydrogenation of cyclohexene. ru.nlpsu.edu This suggests their potential role in related carbonylation reactions. For instance, rhodium complexes have been studied for their catalytic activity in the hydrogenation of cyclohexene to cyclohexane (B81311). ru.nl The efficiency of these catalysts can be influenced by the polymer support to which the rhodium complex is anchored. ru.nl

Copper-Mediated Syntheses of Potassium Acyltrifluoroborates

A significant advancement in the synthesis of acylboron compounds is the use of copper catalysts to prepare potassium acyltrifluoroborates (KATs). nih.govresearchgate.netnih.gov These reactions provide a pathway to acylboron derivatives from various starting materials, including carboxylic acids. researchgate.netosti.gov The process involves the conversion of a carboxylic acid into a mixed anhydride, which then undergoes a copper-catalyzed borylation. nih.govosti.gov The resulting intermediate is treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the potassium acyltrifluoroborate. researchgate.netosti.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net While this produces a derivative and not this compound directly, the methodology is highly relevant as it starts from a carboxylic acid precursor and results in a potassium salt of a modified acyl group. researchgate.netosti.gov

Table 2: Copper-Catalyzed Synthesis of Potassium Acyltrifluoroborates

| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes | Copper(I) catalyst | Potassium Acyltrifluoroborates (KATs) | Mild conditions, broad substrate scope. | nih.govresearchgate.net |

| Carboxylic Acids (via mixed anhydrides) | Copper catalyst, B₂(pin)₂, KHF₂ | Potassium Acyltrifluoroborates (KATs) | Applicable to a wide variety of carboxylic acids. | nih.govresearchgate.netosti.gov |

Photocatalytic Carboxylation Reactions for Cyclohexanecarboxylic Acid Synthesis

The synthesis of cyclohexanecarboxylic acid, the parent acid of this compound, can be achieved through direct photocatalytic carboxylation of cyclohexane with carbon dioxide (CO2). researchgate.netresearchgate.net This method represents a sustainable and direct pathway for one-carbon extension of simple hydrocarbons. researchgate.net Visible-light photoredox catalysis is a key technology in this field, enabling the use of CO2 as an inexpensive, non-toxic, and ideal one-carbon feedstock. nih.gov

The process often involves the use of a photocatalyst that, upon absorbing visible light, can activate substrates for carboxylation. researchgate.netresearchgate.net For instance, aryl ketones have been used to catalyze the carboxylation of cyclohexane under UV light. Research has also demonstrated the visible-light photoredox-catalyzed arylcarboxylation of unactivated alkenes with CO2, yielding various carboxylic acids. researchgate.netnih.gov While challenging due to the high reductive potentials of the starting materials, methods for the photocatalytic carboxylation of unactivated alkenes are of significant interest. nih.gov

Key features of these photocatalytic reactions include:

Mild Reaction Conditions : Many processes operate at room temperature. researchgate.net

Sustainability : Utilizes visible light as a renewable energy source and CO2 as a C1 building block. researchgate.netnih.gov

High Selectivity : The developed protocols can offer good product selectivity. researchgate.net

Challenges remain, particularly concerning the low reactivity of unactivated starting materials like cyclohexane. researchgate.netnih.gov However, ongoing research into synergistic catalytic systems, such as the merger of photocatalysis and copper catalysis for the aminocarboxylation of alkenes, continues to expand the possibilities for CO2 utilization in synthesizing valuable carboxylic acids. researchgate.net

Exploration of Potassium Salts as Catalytic Components (e.g., Potassium Carbonate in Transesterification)

Potassium salts, particularly potassium carbonate (K2CO3), have proven to be effective and cost-efficient basic catalysts in various organic transformations, most notably in transesterification reactions. mdpi.comnsps.org.ngresearchgate.net Transesterification is a crucial process for producing compounds like glycerol (B35011) carbonate and biodiesel. mdpi.comnsps.org.ng

The catalytic activity of K2CO3 is attributed to its basicity. mdpi.com When used in transesterification, the carbonate helps in the formation of the active alkoxide species, which then initiates the nucleophilic attack. Studies have shown that the efficiency of the reaction is highly dependent on parameters such as catalyst loading, reaction temperature, and the molar ratio of reactants. mdpi.comnsps.org.ng

In one study on glycerol transesterification, a catalyst prepared by impregnating smectite clay with 40 wt% K2CO3 exhibited the highest catalytic activity, achieving a glycerol carbonate conversion rate of approximately 77.13%. mdpi.com Similarly, a deep eutectic solvent (DES) synthesized from potassium carbonate and glycerol has been used as a promising catalyst for producing biodiesel from Jatropha curcas oil, reaching an optimal yield of 98.28%. nsps.org.ngresearchgate.net

| Reaction | Catalyst System | Optimal Conditions | Achieved Yield/Conversion | Source |

|---|---|---|---|---|

| Glycerol Transcarbonation | 40 wt% K2CO3 on Smectite Clay | 110°C, 2:1 Propylene Carbonate to Glycerol Ratio, 2 wt% Catalyst Loading | ~77.13% Conversion | mdpi.com |

| Biodiesel Production (from Jatropha oil) | K2CO3/Glycerol Deep Eutectic Solvent (DES) | 1:32.58 K2CO3/Glycerol Mole Ratio, 8.96% w/w DES Concentration | 98.28% FAME Yield | nsps.org.ngresearchgate.net |

| Cellulose (B213188) Acetylation | K2CO3 in TBAF/DMSO | 70-hour reaction period | Degree of Substitution (DS) up to 2.37 | researchgate.netdergipark.org.tr |

The use of potassium carbonate extends to other transesterification processes as well, such as the acetylation of cellulose using vinyl acetate, where it serves as an effective catalyst in a TBAF/DMSO solvent system. researchgate.netdergipark.org.tr These examples underscore the versatility and effectiveness of potassium carbonate as a readily available and environmentally benign catalyst.

Base-Mediated Transformations and Decarboxylative Processes

Base-mediated reactions involving carboxylates are fundamental in organic synthesis, allowing for transformations like decarboxylation to form new carbon-nitrogen or carbon-carbon bonds.

A general and effective method for synthesizing alkylamines involves the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. acs.orgnih.govorganic-chemistry.org These precursors are readily prepared from alkyl carboxylic acids, such as cyclohexanecarboxylic acid, and hydroxylamine. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating both primary and secondary alkyl groups, including cyclic systems like cyclobutane, cyclopentane, and cyclohexane. acs.orgnih.gov

The process typically involves heating the alkanoyloxycarbamate with a base, such as cesium carbonate (Cs2CO3), in a suitable solvent like acetonitrile. acs.org This method provides an efficient route to protected primary and secondary alkylamines and stands as a practical alternative to traditional metal-catalyzed decarboxylative C-N coupling reactions. acs.orgorganic-chemistry.org

| Starting Carboxylic Acid Type | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanecarboxylic Acid | 1. Formation of alkanoyloxycarbamate 2. Cs2CO3, MeCN, 100 °C, 1 h | Corresponding Protected Cyclohexylamine | Moderate to Good | acs.org |

| 3-Phenylpropionic Acid | Cs2CO3, MeCN, 100 °C, 1 h | Corresponding Protected Alkylamine | 76% (Gram Scale) | acs.org |

| Cyclobutanecarboxylic Acid | Standard Conditions | Corresponding Protected Cyclobutylamine | Moderate to Good | acs.org |

Achieving stereochemical control during C-N bond formation is a significant challenge in synthesis. kaist.ac.krnih.gov Recently, a base-mediated, stereoretentive decarboxylative amidation has been developed that utilizes 1,4,2-dioxazol-5-one as a robust amidating reagent under transition-metal-free conditions. kaist.ac.krnih.govnih.gov This method is applicable to a wide range of primary, secondary, and tertiary carboxylic acids, including cyclic variants like cyclohexanecarboxylates, providing access to valuable α-chiral amines. kaist.ac.krnih.gov

A key advantage of this protocol is its high stereoretention, which avoids the common carboradical intermediates that often lead to racemization in other decarboxylative amination methods. kaist.ac.krnih.gov The reaction proceeds through a proposed mechanism involving the nucleophilic addition of the carboxylate to the dioxazolone, followed by rearrangement and a Lossen-type rearrangement, ultimately forming the C-N bond with retention of configuration. kaist.ac.krnih.govnih.gov This method shows high functional group tolerance and is scalable, highlighting its synthetic utility. kaist.ac.krnih.gov

One-Pot Synthetic Strategies for Cyclohexanecarboxylate Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by avoiding the isolation of intermediate compounds. Several one-pot strategies have been developed for the synthesis of cyclohexanecarboxylate derivatives.

A notable example is the one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are valuable intermediates for active pharmaceutical ingredients. google.com This process involves the reaction of a 4-aminobenzoic acid derivative using a metal catalyst (such as Ruthenium on a carbon support) under basic conditions and low hydrogen pressure. google.com The key benefit is achieving a high trans-to-cis isomer ratio (>75%) in a single step without needing to change solvents or isolate intermediates. google.com

Other one-pot methodologies relevant to the cyclohexyl framework include the synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions, using molecular oxygen as the oxidant. rsc.orgresearchgate.net Additionally, methods for producing 4-(aminomethyl)cyclohexane carboxylic acid have been devised that can be performed in one pot by converting a hydroxyl group to a carboxyl group without separating the reaction mixture. google.com

Stereochemical Control and Isomerization in Cyclohexanecarboxylate Syntheses

The spatial arrangement of atoms, or stereochemistry, is a critical factor in organic synthesis, as it dictates the properties and functionality of molecules. rijournals.comresearchgate.net Controlling stereochemistry in reactions involving the cyclohexane ring is essential for creating specific isomers with desired biological or material properties.

Strategies to control stereochemistry include substrate control, where the existing stereochemistry in a molecule influences the outcome of a subsequent reaction, and the use of chiral auxiliaries. youtube.com In the synthesis of derivatives from cyclohexanecarboxylates, controlling the conformation of the cyclohexane ring is crucial. For example, in the synthesis of cyclobakuchiol B, a cyclohexanone (B45756) derivative was converted to a cyclohexane-carboxylate. nih.gov The stereochemistry of a subsequent reaction was controlled by the axial or equatorial positioning of the substituent groups on the cyclohexane ring. nih.gov

The control of cis/trans isomerization is also a critical aspect. As seen in the one-pot synthesis of 4-amino-1-cyclohexanecarboxylic acid, the reaction conditions, including the choice of catalyst and basic environment, were optimized to favor the formation of the desired trans isomer. google.com This demonstrates that careful selection of reagents and conditions can effectively control the stereochemical outcome in the synthesis of substituted cyclohexanecarboxylate derivatives. These principles are fundamental for developing advanced materials and pharmaceuticals where specific stereoisomers are required. rijournals.comresearchgate.net

Mechanistic Investigations and Computational Chemistry in Cyclohexanecarboxylate Systems

Experimental Elucidation of Reaction Mechanisms

The experimental investigation of reaction mechanisms in systems involving cyclohexanecarboxylates often relies on kinetic studies and the analysis of reaction intermediates and products. A notable example is the coupled synthesis of cyclohexanecarboxylic acid, where the potassium salt can be involved as a product or an intermediate.

A study on the coupled process of carbon monoxide oxidation and cyclohexene (B86901) hydrocarboxylation in a PdX2-CuBr2-THF-H2O system provides valuable mechanistic insights. researchgate.net The kinetics of this reaction were studied under steady-state conditions, and the influence of the anion in the palladium salt was examined. researchgate.net The use of different palladium salts, including those with carboxylate anions like cyclohexanecarboxylate (B1212342), demonstrated the anion's significant effect on the reaction rates. researchgate.net

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In the aforementioned study, the KIEs for the formation of CO2 and cyclohexanecarboxylic acid were measured by replacing H2O with D2O. researchgate.net These measurements helped to propose a mechanism involving the formation and transformation of palladium hydride complexes. researchgate.net The experimental data allowed for the development of a kinetic model that describes the coupled processes. researchgate.net

Further mechanistic understanding can be derived from studying analogous systems. For instance, kinetic studies on the exchange of α-protons in substituted sodium phenylacetates in alkaline D2O indicated that a C-H bond is broken in the rate-determining step, a finding that can be relevant to understanding potential side reactions or transformations of cyclohexanecarboxylate under basic conditions. rsc.org

Table 1: Kinetic Data for the Coupled Synthesis of Cyclohexanecarboxylic Acid

This table presents data on the initial rates of CO2 and cyclohexanecarboxylic acid (CHCA) formation in the Pd(OAc)2-CuBr2-THF-H2O system at 70°C. The data illustrates the influence of reactant concentrations on the reaction kinetics.

Density Functional Theory (DFT) and Other Theoretical Studies for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction pathways that are difficult to probe experimentally. ucla.edusmu.edu DFT allows for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the potential energy surface of a reaction. smu.edu

While specific DFT studies on potassium cyclohexanecarboxylate are not abundant in the literature, research on related systems offers significant insights. For example, DFT calculations have been used to study the effect of potassium as a promoter in various catalytic processes. rsc.orgnih.gov A study on CO2 activation over Fe-based catalysts demonstrated that the presence of potassium enhances the adsorption and activation of CO2 through electronic interactions. rsc.orgnih.gov This suggests that the potassium ion in this compound could play a role in influencing the electronic environment of the carboxylate group, potentially affecting its reactivity in certain reactions. The calculations showed that adding potassium to the catalyst surface reduces the kinetic barrier for CO2 dissociation. rsc.orgnih.gov

Furthermore, computational studies on the reaction mechanisms of similar molecules provide a framework for understanding cyclohexanecarboxylate reactions. For instance, the united reaction valley approach (URVA) is a powerful method for analyzing reaction mechanisms in detail by examining the reaction path and the changes in the geometry of the reacting species along this path. smu.edu This approach divides the reaction mechanism into distinct phases, such as a preparation phase where reactants prepare for the chemical transformation and transition state phases where bond breaking and formation occur. smu.edu

The exploration of reaction pathways and chemical transformation networks can also be aided by computational tools that algorithmically search for relevant intermediates and elementary reactions. arxiv.orgresearchgate.net These methods are crucial for building a comprehensive understanding of complex reaction networks that may be involved in the synthesis and subsequent reactions of this compound.

Table 2: Computationally Investigated Reaction Parameters

This table provides examples of parameters that are typically investigated using computational methods like DFT to understand reaction mechanisms.

Analysis of Selectivity and Stereoselectivity in Cyclohexanecarboxylate Reactions

Selectivity in chemical reactions refers to the preference for a reaction to proceed in a particular direction over other possibilities. durgapurgovtcollege.ac.inwikipedia.orgnumberanalytics.com This can manifest as regioselectivity (preference for reaction at a specific position) or stereoselectivity (preference for the formation of a specific stereoisomer). durgapurgovtcollege.ac.inchemaxon.comkhanacademy.org

In reactions involving cyclohexanecarboxylates, both regioselectivity and stereoselectivity are critical for controlling the outcome of the synthesis. For example, in the functionalization of the cyclohexane (B81311) ring, a reagent can attack different positions, leading to various constitutional isomers. A reaction is considered regioselective if one isomer is formed preferentially. ucla.edu The addition of a non-symmetrical reagent to a non-symmetrical alkene is a classic example where regioselectivity, often governed by principles like Markovnikov's rule, is observed. wikipedia.org

Stereoselectivity is particularly important in reactions involving the chiral centers of the cyclohexane ring or in the formation of geometric isomers. chemaxon.com For instance, the diastereoselective synthesis of highly functionalized cyclohexenones demonstrates how reaction conditions can be tuned to favor the formation of a specific diastereomer. nih.gov While this example does not directly involve this compound as a starting material, the principles of controlling stereochemistry in cyclohexane systems are directly applicable. The formation of one stereoisomer over another is often dictated by minimizing steric hindrance in the transition state.

The stereochemistry of the starting material can also determine the stereochemistry of the product in what is known as a stereospecific reaction. khanacademy.org In the context of cyclohexanecarboxylate reactions, if the cyclohexane ring contains pre-existing stereocenters, their configuration can influence the stereochemical outcome of subsequent reactions.

Table 3: Types of Selectivity in Chemical Reactions

This table defines the different types of selectivity that are relevant to reactions in cyclohexanecarboxylate systems.

Applications in Advanced Materials and Supramolecular Chemistry

Role of Cyclohexanecarboxylates in Polymer Science and Functional Materials Synthesis

The cyclohexanecarboxylate (B1212342) group serves as a critical building block in the synthesis of specialized polymers and functional materials. Its rigid, alicyclic structure can be incorporated into polymer backbones or side chains to influence physical properties such as thermal stability, mechanical strength, and solubility. The carboxylate function provides a site for further reactions, ionic interactions, or coordination with metal ions.

In the realm of functional materials, the cyclohexanecarboxylic acid scaffold is utilized in the design of biologically active molecules. For instance, it forms the basis for certain diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are investigated for their potential therapeutic applications. nih.gov In one study, a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid was identified as a potent DGAT1 inhibitor, and systematic modifications of this scaffold led to even more effective compounds. nih.gov

While not directly involving the cyclohexanecarboxylate anion, a related application in polymer science is the use of potassium salts to create solid polymer electrolytes (SPEs). In these materials, a polymer matrix, such as methyl cellulose (B213188), is doped with a potassium salt like potassium thiocyanate. mdpi.com The salt dissociates within the polymer, and the K+ cations interact with electron-rich functional groups on the polymer chains, facilitating ion transport. mdpi.com This principle highlights the role of potassium salts in developing functional polymeric materials with specific conductive properties.

Supramolecular Interactions with Host Molecules

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The cyclohexanecarboxylate anion can act as a "guest" molecule, forming complexes with larger "host" molecules through these forces.

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a hydrophobic inner cavity. youtube.com This structure allows them to encapsulate other "guest" molecules, or parts of them, that are appropriately sized and nonpolar, forming what is known as an inclusion complex. youtube.comoatext.com The formation of these complexes is a dynamic process where the guest molecule is in equilibrium between its free and complexed states. youtube.com

The cyclohexanecarboxylate anion is an ideal candidate for forming such complexes. Its nonpolar cyclohexane (B81311) ring can fit snugly into the hydrophobic cavity of cyclodextrin (B1172386) derivatives. oatext.com The primary driving force for this encapsulation is the hydrophobic interaction: high-energy water molecules are displaced from the non-polar cavity, leading to a more stable energetic state. oatext.com

The complexation process can significantly alter the physicochemical properties of the guest molecule. For the cyclohexanecarboxylate anion or its parent acid, forming an inclusion complex with cyclodextrin can enhance its aqueous solubility and stability against degradation. oatext.comnih.gov The complexation between cyclodextrins and ionizable guests is often pH-dependent; typically, the neutral form of a molecule (cyclohexanecarboxylic acid) shows a higher affinity for the cyclodextrin cavity than its ionized form (cyclohexanecarboxylate). nih.gov

Table 1: Characteristics of Common Natural Cyclodextrins

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

|---|---|---|---|

| Number of Glucopyranose Units | 6 | 7 | 8 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Aqueous Solubility ( g/100 mL) | 14.5 | 1.85 | 23.2 |

This table summarizes key properties of the three main types of natural cyclodextrins, which are frequently used as host molecules in supramolecular chemistry. youtube.com

Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. wikipedia.orgubc.ca They are renowned for their ability to selectively bind specific cations, with the selectivity determined by the compatibility between the size of the cation's ionic radius and the size of the crown ether's central cavity. libretexts.orglibretexts.org The oxygen atoms lining the interior of the ring create a hydrophilic, electron-rich environment that can effectively coordinate with a positively charged ion. wikipedia.orglibretexts.org

In the case of potassium cyclohexanecarboxylate, the interaction with a crown ether is a classic example of host-guest chemistry. The potassium cation (K⁺) is the guest, and the crown ether is the host. Specifically, the crown ether known as 18-crown-6 (B118740) has a cavity size that is ideally suited to bind the potassium ion. wikipedia.orgubc.calibretexts.org The K⁺ ion sits (B43327) in the center of the 18-crown-6 ring, where it is stabilized by ion-dipole interactions with the six oxygen atoms. libretexts.orglibretexts.org This complexation is so strong that it can enable potassium salts, which are typically insoluble in nonpolar organic solvents, to dissolve. For example, potassium permanganate (B83412) can be dissolved in toluene (B28343) in the presence of 18-crown-6. libretexts.org The cyclohexanecarboxylate anion would simply act as the counter-ion to the [K(18-crown-6)]⁺ complex.

Table 2: Cation Selectivity of Common Crown Ethers

| Crown Ether | Ring Atoms | Oxygen Atoms | Primary Cation Selectivity | Cation Ionic Radius (Å) |

|---|---|---|---|---|

| 12-Crown-4 | 12 | 4 | Li⁺ | 0.76 |

| 15-Crown-5 | 15 | 5 | Na⁺ | 1.02 |

| 18-Crown-6 | 18 | 6 | K⁺ | 1.38 |

| Dibenzo-18-crown-6 | 20 (ring) | 6 | K⁺ | 1.38 |

This interactive table demonstrates the principle of selective binding, where the size of the crown ether's cavity dictates its affinity for a particular alkali metal cation. wikipedia.orglibretexts.orgtaylorandfrancis.com

Formation of Coordination Polymers with Cyclohexanecarboxylate Ligands

Coordination polymers are extended networks of metal ions (or clusters) linked together by organic ligands. When these materials are porous, they are often referred to as metal-organic frameworks (MOFs). rsc.org Carboxylate groups are among the most common functional groups used as ligands in the construction of these frameworks because they can coordinate to metal ions in a variety of binding modes (e.g., monodentate, bidentate, bridging), which influences the final structure and dimensionality of the polymer. researchgate.netmdpi.com

The cyclohexanecarboxylate anion is a suitable ligand for building coordination polymers. Its carboxylate group can bind to metal centers, while the bulky cyclohexyl group can influence the packing of the resulting network and the size and shape of any pores. A closely related ligand, 1,4-cyclohexanedicarboxylate, has been used to synthesize a 2D cadmium(II) coordination polymer, demonstrating the ability of the cyclohexylcarboxylate scaffold to act as an effective linker. researchgate.net

There is significant research into MOFs constructed with alkali metals, including potassium-based MOFs (K-MOFs). rsc.orgnih.govresearchgate.net In these structures, the potassium ion itself acts as the metallic node. For instance, a K-MOF using pyridine-2,6-dicarboxylic acid as the linker has been developed as an anode material for potassium-ion batteries. rsc.org Another study reports a 3D K-MOF built with a perylene-3,4,9,10-tetracarboxylate linker that exhibits interesting photoluminescent and humidity-sensing properties. nih.gov Following these principles, the cyclohexanecarboxylate anion could act as a monodentate or bridging ligand to link K⁺ ions, or other metal centers, into 1D, 2D, or 3D coordination polymers, with the specific architecture depending on the coordination preferences of the metal and the reaction conditions.

Exploration in Agricultural and Plant Science Research

Impact on Plant Physiology and Growth Regulation

Potassium cyclohexanecarboxylate (B1212342) has been shown to be an active agent in modulating key physiological and growth-related functions in plants.

The influence of potassium cyclohexanecarboxylate extends to the enzymatic level within plants. A notable effect has been observed on the activity of indole-3-acetic acid (IAA) oxidases. When the roots of 13-day-old etiolated bush bean plants were immersed in solutions containing this compound, a significant increase in the in vivo activity of IAA oxidases in the epicotyls was recorded after 24 hours. This suggests that the compound can modulate the activity of enzymes responsible for the degradation of auxin, a key plant growth hormone. Furthermore, the observed increases in CO2 fixation rates in treated plants point towards an influence on the activity of carboxylating enzymes.

Protective Effects in Plant-Herbicide Interactions

A significant area of research has been the protective role of this compound against the phytotoxic effects of certain herbicides. Specifically, it has been shown to protect Phaseolus vulgaris (bush bean) plants from the detrimental effects of the synthetic auxin herbicide 2,4-D (2,4-Dichlorophenoxyacetate). cdnsciencepub.com

When applied in conjunction with 2,4-D, this compound provided protection against a range of herbicidal effects, including:

Leaf curl

Petiole and stem deformation

Chlorosis

Mortality

The most effective protection was observed when a 10⁻³ M solution of this compound was mixed with a 40 or 400 ppm solution of 2,4-D. cdnsciencepub.com Plants treated with this combination showed significant development of trifoliate leaves and flowers, which was not seen in plants treated with 2,4-D alone. cdnsciencepub.com However, this protective effect was not observed when a much higher concentration of 2,4-D (4,000 ppm) was used, or if the application of the herbicide was delayed for 3 or 6 days after the application of this compound. cdnsciencepub.com

Protective Effects of this compound (KCHC) against 2,4-D Herbicide in Phaseolus vulgaris

| Observed Herbicidal Effect of 2,4-D | Protective Outcome with KCHC + 2,4-D Treatment | Reference |

|---|---|---|

| Leaf Curl | Protection Observed | cdnsciencepub.com |

| Petiole and Stem Deformation | Protection Observed | cdnsciencepub.com |

| Chlorosis | Protection Observed | cdnsciencepub.com |

| Mortality | Protection Observed | cdnsciencepub.com |

| Inhibition of Trifoliate Leaf and Flower Development | Significant Development Observed | cdnsciencepub.com |

Metabolism and Assimilation Studies of Cyclohexanecarboxylates in Plant Systems

Investigations into the metabolic fate of cyclohexanecarboxylates in plants have provided insights into their mechanism of action. Studies using excised root tips from bush beans have shown that this compound can stimulate the uptake and metabolism of glucose. This treatment not only increased the production of CO2 but also enhanced the rate at which carbon from glucose was incorporated into amino acids and subsequently fixed into proteins. This suggests that the compound plays a role in boosting the assimilation of externally supplied nutrients.

Further research on the metabolism of cyclohexanecarboxylic acid, the acidic form of the compound, in bush beans revealed that following foliar application, it is converted into conjugates. The primary conversion in the initial hours is to its glucose conjugate, and later to an aspartate conjugate and other unknown metabolites. These conjugated forms, rather than the free acid, are believed to be the active molecules responsible for the observed growth stimulation. These conjugates are transported throughout the plant, from the treated leaf to the roots, stem, and developing flowers and pods.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for Cyclohexanecarboxylates

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For cyclohexanecarboxylates, this involves moving away from traditional petrochemical routes towards processes that utilize renewable resources and minimize waste.

A promising approach is the use of biomass as a starting material. u-szeged.hunrel.gov Lignocellulosic biomass, which is abundant and renewable, can be processed to yield valuable chemical building blocks. tennessee.edu For instance, research has demonstrated the sustainable synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid through a high-yield Diels-Alder reaction without the need for a catalyst. rsc.org This highlights a pathway to produce functionalized cyclohexyl compounds from renewable feedstocks.

Biocatalysis represents another cornerstone of green chemistry, offering high selectivity and mild reaction conditions. rsc.org The use of enzymes for carboxylation reactions is being actively investigated to fix CO2 into organic molecules, providing a direct route to carboxylic acids. rsc.org Furthermore, biocatalytic cascades are being developed to synthesize complex molecules like L-phenylalanine derivatives from simple carboxylic acids, a strategy that could be adapted for producing chiral cyclohexanecarboxylate (B1212342) derivatives. biorxiv.org Mixed culture fermentation is also being explored to convert complex organic feedstocks into medium-chain carboxylic acids through processes like chain elongation. nih.gov

The principles of green chemistry, such as avoiding unnecessary derivatization and using renewable feedstocks, are central to these emerging synthetic strategies. u-szeged.hu

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Carboxylic Acids

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Fossil fuels (e.g., petroleum) | Biomass, sugars, CO2 u-szeged.hursc.orgrsc.org |

| Catalysts | Often heavy metals | Biocatalysts (enzymes), organocatalysts rsc.orgrsc.org |

| Reaction Conditions | High temperature and pressure | Mild, often aqueous conditions biorxiv.org |

| Byproducts | Potentially hazardous waste | Often biodegradable or recyclable byproducts |

| Key Reactions | Oxidation of alkylbenzenes | Diels-Alder from bio-derivatives, biocatalytic carboxylation rsc.orgrsc.org |

Integration of Advanced Catalysis for the Synthesis of Complex Cyclohexanecarboxylate Structures

Advanced catalytic methods are pivotal for constructing complex molecular architectures from simpler precursors. For cyclohexanecarboxylates, this translates to the ability to introduce diverse functional groups and create intricate stereochemistry, which is crucial for applications in pharmaceuticals and materials science.

Organocatalysis has emerged as a powerful tool, enabling challenging transformations such as the sequential block copolymerization of methacrylates and cyclic esters. rsc.org This type of cooperative catalysis could be harnessed to create novel polymers incorporating the cyclohexanecarboxylate moiety, tailoring the material's properties for specific applications.

Furthermore, catalytic routes are being developed to produce a variety of carboxylic acids from biomass, which can then serve as building blocks for more complex structures. rsc.org The synthesis of α,β-functionalized cyclopentanones and cyclohexanones using α-xanthyl enones as versatile building blocks showcases how new reagents can enable complex functionalization. chemrxiv.org The development of porous polymers based on building blocks like cyclophosphazene can also act as catalysts for important chemical reactions, indicating a trend towards functional materials that are also catalytically active. nih.gov

Novel Applications in Interdisciplinary Scientific Fields

The unique structural features of the cyclohexanecarboxylate scaffold make it an attractive candidate for development in various interdisciplinary fields beyond its traditional uses.

In medicinal chemistry, derivatives of cyclohexanecarboxylic acid are being explored as potent inhibitors of enzymes implicated in metabolic diseases. For example, isoxazole (B147169) and thiazole (B1198619) analogs containing a cyclohexanecarboxylic acid head group have been synthesized and identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride biosynthesis, indicating a potential therapeutic role in obesity. nih.gov

In materials science, carboxylates are being investigated for their role in corrosion inhibition. Studies on various carboxylate inhibitors have shown that their effectiveness can be tuned by altering their molecular structure. nih.govresearchgate.net Specifically, potassium acetate (B1210297) has been identified as a less corrosive alternative to chloride salts in liquid desiccant air conditioning systems, suggesting that potassium cyclohexanecarboxylate could be explored for similar applications where corrosion resistance is critical. osti.gov The ability of cyclohexanecarboxylates to act as building blocks for polymers also opens up avenues for creating new materials with tailored thermal and mechanical properties. specificpolymers.comcmu.edu

Computational Predictions and Machine Learning in Cyclohexanecarboxylate Research and Design

Computational chemistry and machine learning are revolutionizing molecular design and discovery. mdpi.com These in silico tools can accelerate the development of new cyclohexanecarboxylate derivatives by predicting their properties and guiding experimental efforts.

Quantitative structure-property relationship (QSPR) models can be established to screen large virtual libraries of compounds. nih.gov For instance, machine learning models are being used to design and screen ionic liquids for efficient CO2 capture by establishing relationships between their structure and performance. nih.gov A similar approach could be applied to design cyclohexanecarboxylate derivatives with optimized properties for specific applications, such as improved corrosion inhibition or enhanced binding to a biological target.

Table 2: Application of Computational and Machine Learning Tools in Cyclohexanecarboxylate Research

| Tool/Technique | Application in Cyclohexanecarboxylate Research | Potential Outcome |

| Quantum Chemical Calculations | Predict electronic structure, reactivity, and interaction energies. nih.gov | Understanding of corrosion inhibition mechanisms; prediction of reaction pathways. |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of cyclohexanecarboxylate-containing systems over time. mdpi.com | Insight into polymer conformations; analysis of binding to protein targets. |

| Quantitative Structure-Property Relationship (QSPR) | Develop models that correlate molecular structure with physical or biological properties. nih.gov | Rapid screening of virtual libraries for desired properties (e.g., solubility, bioactivity). |

| Generative Machine Learning | Design novel molecular structures with optimized properties. researchgate.net | Discovery of new cyclohexanecarboxylate derivatives for pharmaceuticals or materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.